molecular formula C14H13NO2 B14198144 1,7-Dimethoxy-9H-carbazole CAS No. 919090-35-0

1,7-Dimethoxy-9H-carbazole

Katalognummer: B14198144
CAS-Nummer: 919090-35-0
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: KNDFTAFNOQLRQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds that consist of a pyrrole ring fused on either side to a benzene ring. The presence of methoxy groups at the 1 and 7 positions of the carbazole structure imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dimethoxy-9H-carbazole can be synthesized through various synthetic routes. One common method involves the reaction of 1,7-dimethoxy-2-nitrobenzene with hydrazine hydrate under reflux conditions to form 1,7-dimethoxy-2-aminobenzene. This intermediate is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbazole quinones.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,7-Dimethoxy-9H-carbazole has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,7-Dimethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

1,7-Dimethoxy-9H-carbazole can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

919090-35-0

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

1,7-dimethoxy-9H-carbazole

InChI

InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3

InChI-Schlüssel

KNDFTAFNOQLRQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.